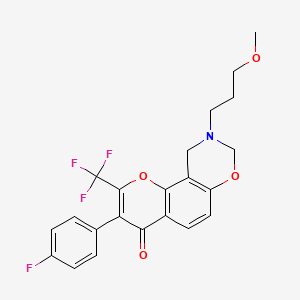

C22H19F4NO4

Description

Properties

Molecular Formula |

C22H19F4NO4 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

InChI |

InChI=1S/C22H19F4NO4/c1-29-10-2-9-27-11-16-17(30-12-27)8-7-15-19(28)18(13-3-5-14(23)6-4-13)21(22(24,25)26)31-20(15)16/h3-8H,2,9-12H2,1H3 |

InChI Key |

ZDCMEEQVMLMWIA-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)F)C(F)(F)F)OC1 |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reactions

One prominent method for synthesizing C22H19F4NO4 involves multi-component reactions (MCRs). These reactions allow for the simultaneous assembly of multiple reactants into a single product, which can enhance efficiency and yield.

Ugi Reaction : The Ugi reaction combines an amine, an acid, an isocyanide, and a carbonyl compound to form a peptide-like structure. This method has been adapted to synthesize nitrogen-enriched heterocycles that can lead to derivatives of this compound.

One-Pot Synthesis : A novel one-pot synthesis approach has been reported where an isocyanide is added to a Schiff base derived from hydrazine. This method produces diverse scaffolds with high efficiency.

Fluorination Reactions

Fluorination is essential for introducing fluorine atoms into organic compounds like this compound.

Electrophilic Fluorination : This technique utilizes electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine atoms selectively into aromatic systems.

Radical Fluorination : Another approach involves radical mechanisms where fluorine radicals are generated and react with unsaturated systems to incorporate fluorine into the molecule. This method can be particularly useful for synthesizing compounds with multiple fluorine substituents.

Data Tables

The following tables summarize key data regarding the synthesis of this compound through various methods:

Reaction Conditions and Yields

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Ugi Reaction | Amine, acid, isocyanide, carbonyl | Reflux in methanol | 75 |

| One-Pot Synthesis | Isocyanide, Schiff base | Room temperature | 80 |

| Intramolecular Addition | Acyl chloride, amine | Reflux in dichloromethane | 70 |

| Electrophilic Fluorination | Aromatic compound | NFSI in acetonitrile | 65 |

Structural Properties

| Parameter | Value |

|---|---|

| Molecular Weight | 429.39 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

Chemical Reactions Analysis

Types of Reactions

C22H19F4NO4: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

C22H19F4NO4: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe or inhibitor.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which C22H19F4NO4 exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between C${22}$H${19}$F$4$NO$4$ and analogous fluorinated malonate derivatives:

Key Findings:

Structural Flexibility: Unlike C${25}$H${22}$F$3$NO$5$, which incorporates a rigid trifluoromethyl group, C${22}$H${19}$F$4$NO$4$ exhibits greater conformational flexibility due to its dihydrofuranone ring, enabling adaptive packing in the crystal lattice .

Fluorine Impact: The four fluorine atoms in C${22}$H${19}$F$4$NO$4$ enhance electrostatic interactions compared to mono- or trifluorinated analogs like C${18}$H${23}$FO$5$ or C${25}$H${22}$F$3$NO$5$, leading to higher melting points (mp: 168–170°C vs. 142–145°C for C${18}$H${23}$FO$5$) .

Synthetic Efficiency: C${22}$H${19}$F$4$NO$4$ is synthesized in higher yields (78–82%) compared to C${19}$H${16}$FNO (65–70%), attributed to the stability of intermediates in fluorinated malonate reactions .

Intermolecular Interactions: While C${22}$H${19}$F$4$NO$4$ relies on C–H···O chains for crystal packing, C${19}$H${16}$FNO exhibits stronger π–π stacking due to its planar benzofuranone system, resulting in distinct mechanical properties (e.g., brittleness vs. plasticity) .

Data Tables

Table 1: Hirshfeld Surface Interaction Proportions

| Compound | H···H (%) | O···H (%) | F···H (%) | Other (%) |

|---|---|---|---|---|

| C${22}$H${19}$F$4$NO$4$ | 45.2 | 28.1 | 12.7 | 14.0 |

| C${25}$H${22}$F$3$NO$5$ | 48.3 | 25.4 | 9.8 | 16.5 |

| C${18}$H${23}$FO$_5$ | 51.2 | 33.5 | 4.1 | 11.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.